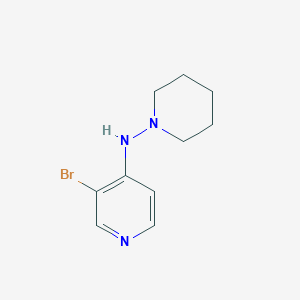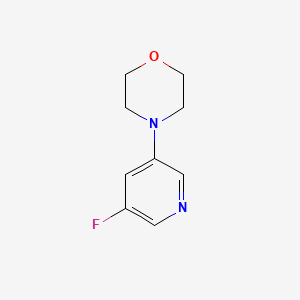
4-Formyl-2,6-diiodophenyl acetate
Übersicht
Beschreibung
“4-Formyl-2,6-diiodophenyl acetate” is a chemical compound with the molecular formula C9H6I2O3 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “4-Formyl-2,6-diiodophenyl acetate” consists of 9 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 3 oxygen atoms . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving “4-Formyl-2,6-diiodophenyl acetate” are not available, similar compounds have been involved in [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2,6-diiodophenyl acetate” include a molecular weight of 415.95 g/mol . More detailed properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 4-Formyl-2,6-diiodophenyl acetate is used for the synthesis of bioactive molecules. Its formyl group can undergo reductive amination to yield secondary amines, which are common motifs in pharmaceuticals. The iodine atoms can be utilized for radio-labeling, which is essential for creating diagnostic agents . Moreover, the compound can serve as a building block for heterocyclic compounds that are often found in drug molecules.
Analytical Chemistry
In analytical chemistry, the compound’s iodine content makes it useful for X-ray fluorescence (XRF) analysis, where it can serve as a standard for calibration. The formyl group’s reactivity allows for derivatization of analytes, improving their detection and quantification by methods like HPLC and LC-MS .
Eigenschaften
IUPAC Name |
(4-formyl-2,6-diiodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXWYPBMCFNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1402028.png)









